Dibutyl (1,3-dithian-2-ylidene)propanedioate
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Overview
Description
Dibutyl (1,3-dithian-2-ylidene)propanedioate is an organic compound with the molecular formula C₁₄H₂₂O₄S₂. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is known for its unique structure, which includes a 1,3-dithiane ring fused to a propanedioate moiety. The presence of sulfur atoms in the ring imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl (1,3-dithian-2-ylidene)propanedioate can be synthesized through the reaction of 1,3-propanedithiol with dibutyl malonate in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a dithiane ring by the nucleophilic attack of the thiol groups on the carbonyl carbon atoms of the malonate ester. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and solvents can reduce the environmental impact of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms in the dithiane ring are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dithiolane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiolane derivatives.
Substitution: Alkylated or acylated dithiane derivatives.
Scientific Research Applications
Dibutyl (1,3-dithian-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through dithiane-based reactions.
Biology: The compound can be used as a probe to study sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of dibutyl (1,3-dithian-2-ylidene)propanedioate involves its ability to undergo various chemical transformations due to the presence of the dithiane ring. The sulfur atoms in the ring can participate in nucleophilic and electrophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
- Diisopropyl (1,3-dithian-2-ylidene)propanedioate
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 1,3-Dithiane-2-carboxylic acid
Comparison: Dibutyl (1,3-dithian-2-ylidene)propanedioate is unique due to its dibutyl ester groups, which impart distinct solubility and reactivity properties compared to other similar compounds. The presence of the dithiane ring in all these compounds provides a common reactivity pattern, but the specific substituents on the ring can significantly influence their chemical behavior and applications.
Properties
CAS No. |
50780-81-9 |
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Molecular Formula |
C15H24O4S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
dibutyl 2-(1,3-dithian-2-ylidene)propanedioate |
InChI |
InChI=1S/C15H24O4S2/c1-3-5-8-18-13(16)12(14(17)19-9-6-4-2)15-20-10-7-11-21-15/h3-11H2,1-2H3 |
InChI Key |
LJOKIGNPEQXCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C1SCCCS1)C(=O)OCCCC |
Origin of Product |
United States |
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